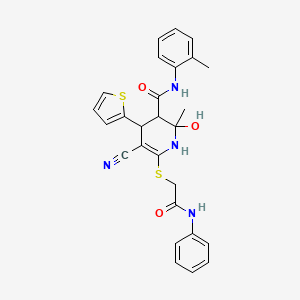
2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C28H27ClFN3O3 and its molecular weight is 507.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activities : Compounds closely related to 2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide have demonstrated potent anti-inflammatory activity. Specifically, some derivatives of this compound have shown significant inhibition of oedema, outperforming phenyl butazone in certain cases (Bhati, 2013).
Antimicrobial Activity : Several derivatives of quinazolinone, a core component of the compound , have been synthesized and shown notable antimicrobial activities against a range of bacteria and fungi. Some of these compounds displayed higher antifungal than antibacterial activity, highlighting their potential as antimicrobial agents (Yurttaş et al., 2020).
Interaction with Human Serum Albumin : Research has shown that fluorine-substituted dihydroquinazoline derivatives, closely related to the compound of interest, can bind to human serum albumin (HSA). This interaction induces conformational and structural changes in HSA and is thought to occur through a static quenching mechanism (Wang et al., 2016).
Potential as Antitubercular Agents : The 2,4-diaminoquinazoline class, related to the compound , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, offering a potential lead for tuberculosis drug discovery (Odingo et al., 2014).
Anticonvulsant Activity : Certain derivatives of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl acetamide, structurally related to the compound in focus, have demonstrated promising anticonvulsant activity in experimental studies. These findings suggest potential applications in the development of new treatments for convulsive disorders (El Kayal et al., 2019).
Antioxidant Additives for Lubricating Oils : Some quinazolinone derivatives have been evaluated as antioxidant additives for lubricating oils, demonstrating significant antioxidant activity. This highlights their potential industrial applications (Habib et al., 2014).
Propiedades
IUPAC Name |
2-[4-[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClFN3O3/c1-18(2)14-15-31-26(34)16-19-10-12-20(13-11-19)33-27(35)21-6-3-4-9-25(21)32(28(33)36)17-22-23(29)7-5-8-24(22)30/h3-13,18H,14-17H2,1-2H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQNJOFYSPNWCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)
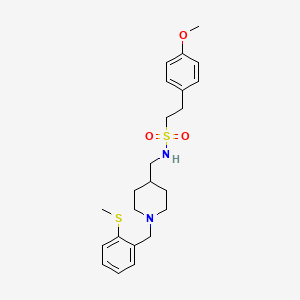
![3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)
![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)

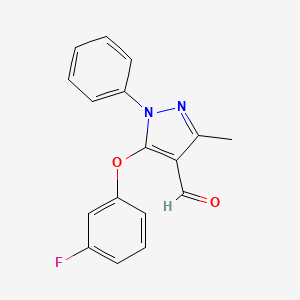
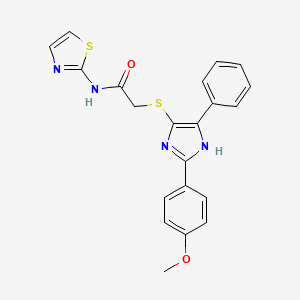
![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)


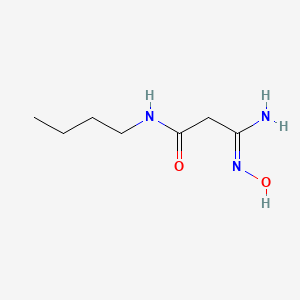
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)
